molecular formula C9H9BrO4 B13606337 2-(4-Bromo-3-methoxyphenoxy)acetic acid CAS No. 90326-63-9

2-(4-Bromo-3-methoxyphenoxy)acetic acid

Cat. No.: B13606337
CAS No.: 90326-63-9
M. Wt: 261.07 g/mol
InChI Key: ALCBQKDXPNVHTH-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-bromo-3-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methoxyphenoxy)acetic acid typically involves the reaction of 4-bromo-3-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(4-Hydroxy-3-methoxyphenoxy)acetic acid.

    Reduction: 2-(3-Methoxyphenoxy)acetic acid.

    Substitution: 2-(4-Substituted-3-methoxyphenoxy)acetic acid derivatives.

Scientific Research Applications

2-(4-Bromo-3-methoxyphenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity and function. The carboxyl group can form ionic bonds with positively charged amino acid residues, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methoxyphenoxy)acetic acid
  • 2-(4-Fluoro-3-methoxyphenoxy)acetic acid
  • 2-(4-Iodo-3-methoxyphenoxy)acetic acid

Uniqueness

2-(4-Bromo-3-methoxyphenoxy)acetic acid is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

CAS No.

90326-63-9

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

2-(4-bromo-3-methoxyphenoxy)acetic acid

InChI

InChI=1S/C9H9BrO4/c1-13-8-4-6(2-3-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

ALCBQKDXPNVHTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC(=O)O)Br

Origin of Product

United States

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